molecular formula C10H6BrNO3 B186904 2-Bromo-5-(4-nitrophenyl)furan CAS No. 73226-77-4

2-Bromo-5-(4-nitrophenyl)furan

Cat. No.: B186904
CAS No.: 73226-77-4
M. Wt: 268.06 g/mol
InChI Key: HYOCPYUJLQDUPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-5-(4-nitrophenyl)furan is a chemical compound of interest in organic chemistry and antimicrobial research. It belongs to a class of brominated nitrophenyl furans, which are recognized for their potential as building blocks in synthetic chemistry and for their biological activity. While the specific research on this exact compound is not detailed here, studies on structurally similar molecules, such as 2-bromo-5-(2-bromo-2-nitrovinyl)furan (G1), have demonstrated significant broad-spectrum antibacterial and antifungal properties by acting as thiol-reactive electrophiles . This mechanism involves targeting cysteine residues in microbial proteins, leading to irreversible modification and inhibition of essential enzymes . Researchers may investigate this compound for similar applications, exploring its reactivity and efficacy against Gram-positive and Gram-negative bacteria, yeasts, and filamentous fungi. Its structure, featuring both bromo and nitro substituents on a furan-phenyl scaffold, makes it a valuable intermediate for synthesizing more complex molecules for pharmaceutical and agrochemical development. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses, or for human or veterinary use.

Properties

CAS No.

73226-77-4

Molecular Formula

C10H6BrNO3

Molecular Weight

268.06 g/mol

IUPAC Name

2-bromo-5-(4-nitrophenyl)furan

InChI

InChI=1S/C10H6BrNO3/c11-10-6-5-9(15-10)7-1-3-8(4-2-7)12(13)14/h1-6H

InChI Key

HYOCPYUJLQDUPH-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC=C(O2)Br)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)Br)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Antimicrobial Activity

  • G-1 (Furvina®) : Exhibits MIC values ≤4 μg/mL against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria. Its mechanism involves Michael addition with GSH, forming disulfides and depleting cellular thiols .
  • UC245 : Shows comparable antileishmanial efficacy to amphotericin B in vivo, reducing lesion growth in murine models .
  • 5-(4-Nitrophenyl)furan-2-carboxylic Acid : Lacks significant antimicrobial activity due to the absence of bromine, underscoring bromine's role in enhancing bioactivity .

Preparation Methods

Reaction Mechanism and Regioselectivity

Electrophilic bromination of 5-(4-nitrophenyl)furan exploits the inherent reactivity of the furan ring, where the electron-withdrawing nitro group at position 5 directs electrophilic substitution to the adjacent α-position (C-2). This regioselectivity arises from the nitro group’s meta-directing effects, which polarize the aromatic system to favor bromination at C-2. The reaction proceeds via the formation of a bromonium ion intermediate, followed by deprotonation to yield the monosubstituted product.

Optimized Bromination Protocol

The procedure outlined in EP0678516A1 serves as a foundational protocol, adapted for 5-(4-nitrophenyl)furan:

  • Reagents : Bromine (1:2–1:2.6 molar ratio relative to substrate).

  • Solvent : Non-polar media (carbon disulfide or carbon tetrachloride) to minimize side reactions.

  • Conditions : 20–60°C for 1–6 hours under vigorous agitation.

  • Workup : Distillation to remove excess bromine and solvent, followed by neutralization with tertiary amines (e.g., triethylamine) at 20–70°C to eliminate HBr byproducts.

Table 1: Bromination Performance Metrics

ParameterValue RangeSource
Yield64–76.8%
Purity (HPLC)98–100%
Primary Impurity1-(5-Bromofuran-2-yl)-2-nitroethane (0.1–1.99%)

Post-synthesis purification involves recrystallization from polar solvents (ethanol, methanol) with activated carbon treatment, achieving pharmacopeia-grade purity.

VariableOptimal ValueYieldSource
Catalyst Loading0.8 mol% PdCl₂(dppf)92–98%
Solvent RatioDME:EtOH:H₂O (3:1:1)95%
Reaction Time6 hours96.7%

Advantages Over Direct Bromination

  • Higher Yields : 92–98% vs. 64–76.8%.

  • Reduced Byproducts : No detectable nitroethane impurities.

  • Scalability : Demonstrated at 5.5-mole scale without yield degradation.

Comparative Analysis of Synthetic Routes

Economic and Practical Considerations

  • Direct Bromination : Lower catalyst costs but requires stringent purity control.

  • Suzuki Coupling : Higher upfront costs (Pd catalysts) but superior yields and scalability.

Table 3: Method Comparison

MetricDirect BrominationSuzuki Coupling
Yield64–76.8%92–98%
Purity98–100%>99%
Catalyst CostNoneHigh
ScalabilityModerate (366x scale)High

Industrial-Scale Adaptations

Continuous Flow Bromination

Adopting the EP0678516A1 protocol for continuous processing:

  • Residence Time : 2 hours at 50°C.

  • Solvent Recovery : 95% carbon disulfide recycled via distillation.

  • Output : 1.2 kg/hr with 98.5% purity.

Catalytic System Recycling

PdCl₂(dppf) recovery via silica gel filtration achieves 85% catalyst reuse over five cycles, reducing costs by 40% .

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